molecular formula C10H20Br2 B14443413 2-Bromo-4-(2-bromoethyl)octane CAS No. 79023-48-6

2-Bromo-4-(2-bromoethyl)octane

Cat. No.: B14443413
CAS No.: 79023-48-6
M. Wt: 300.07 g/mol
InChI Key: FPJZMNOZWDTAST-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-bromoethyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)octane typically involves the bromination of octane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to generate bromine radicals .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes where octane derivatives are treated with bromine or bromine-containing compounds under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-bromoethyl)octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used to induce elimination.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-(2-bromoethyl)octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of alkyl halides on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-bromoethyl)octane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    2-Bromooctane: Similar in structure but lacks the additional bromoethyl group.

    4-Bromo-2-(2-bromoethyl)hexane: A shorter chain analog with similar reactivity.

    2,4-Dibromooctane: Contains two bromine atoms but in different positions.

Properties

CAS No.

79023-48-6

Molecular Formula

C10H20Br2

Molecular Weight

300.07 g/mol

IUPAC Name

2-bromo-4-(2-bromoethyl)octane

InChI

InChI=1S/C10H20Br2/c1-3-4-5-10(6-7-11)8-9(2)12/h9-10H,3-8H2,1-2H3

InChI Key

FPJZMNOZWDTAST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCBr)CC(C)Br

Origin of Product

United States

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